1-(3-Chloropropyl)-4-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYPAWNWJIMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Chloropropyl 4 Methyl 1h Pyrazole and Analogs
N-Alkylation Strategies for Pyrazole (B372694) Core Functionalization
N-alkylation is a fundamental and widely employed method for the functionalization of the pyrazole ring. This approach involves the formation of a carbon-nitrogen bond at one of the ring's nitrogen atoms. The choice of alkylating agent, reaction conditions, and the substitution pattern of the pyrazole itself all play critical roles in the efficiency and outcome of the reaction.
Reaction with Halogenated Alkyl Chains: General Principles and Regioselectivity
The reaction of a pyrazole with a halogenated alkyl chain, such as 1-bromo-3-chloropropane (B140262), is a common and direct method for the synthesis of compounds like 1-(3-Chloropropyl)-4-methyl-1H-pyrazole. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole anion attacks the electrophilic carbon of the alkyl halide.
The regioselectivity of this reaction is a key consideration, as unsymmetrical pyrazoles can yield two different N-alkylated isomers. For a 4-substituted pyrazole like 4-methylpyrazole (B1673528), the two nitrogen atoms (N1 and N2) are equivalent due to tautomerism, leading to a single N-alkylated product. However, for pyrazoles with substituents at the 3 or 5-positions, the alkylation can occur at either nitrogen, leading to a mixture of products. The regioselectivity is influenced by a combination of electronic and steric factors, as well as the reaction conditions. For instance, a systematic study on the N-substitution of 3-substituted pyrazoles using K2CO3 in DMSO has demonstrated the achievement of regioselective N1-alkylation. acs.org
Table 1: Illustrative Examples of Pyrazole N-Alkylation with Alkyl Halides
| Pyrazole Reactant | Alkylating Agent | Base/Solvent | Product(s) | Yield (%) | Reference |
| Pyrazole | Various Alkyl Halides | KOH / TBAB (solvent-free) | N-Alkylpyrazoles | Good to Excellent | researchgate.net |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid / 1,2-DCE | N-Phenethyl-4-chloropyrazole | 77 | mdpi.comsemanticscholar.org |
| 3-Substituted Pyrazoles | Various Alkyl Halides | K2CO3 / DMSO | N1-Alkyl-3-substituted pyrazoles | Not specified | acs.org |
This table is interactive and can be sorted by column headers.
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to rationalize and predict the regioselectivity of pyrazole N-alkylation. acs.org These studies often correlate the calculated electron densities and steric accessibility of the nitrogen atoms with the observed product distribution. For 3-substituted pyrazoles, alkylation often preferentially occurs at the less sterically hindered N1 position. However, the nature of the substituent and the alkylating agent can influence this preference.
The structure of both the pyrazole and the alkylating agent significantly impacts the efficiency and selectivity of the N-alkylation reaction. Sterically bulky substituents on the pyrazole ring, particularly at positions adjacent to the nitrogen atoms, can direct the incoming alkyl group to the less hindered nitrogen. Similarly, the reactivity of the halogenated alkyl chain plays a role; alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. In the case of 1-bromo-3-chloropropane, the bromine atom is the more reactive leaving group, leading to initial attachment of the propyl chain at the bromo-substituted carbon.
Catalytic Approaches in Pyrazole N-Alkylation
To improve the efficiency, selectivity, and sustainability of pyrazole N-alkylation, various catalytic methods have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis.
Transition metal catalysts, particularly those based on copper, have been effectively used in the N-arylation and, to some extent, N-alkylation of pyrazoles. These reactions often proceed under milder conditions than traditional methods. While less common for simple alkylations, copper catalysis can be advantageous for specific substrates or when aiming for particular regioselectivity. Acid catalysis has also been explored, for instance, using Brønsted acids with trichloroacetimidate electrophiles to afford N-alkyl pyrazoles. mdpi.comsemanticscholar.org
Table 2: Examples of Homogeneous Catalysis in Pyrazole N-Alkylation
| Pyrazole Reactant | Alkylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | N-Phenethyl-4-chloropyrazole | 77 | mdpi.comsemanticscholar.org |
This table is interactive and can be sorted by column headers.
Heterogeneous catalysts offer advantages such as ease of separation and recyclability, aligning with the principles of green chemistry. Modified molecular sieves and various nano-catalysts have been investigated for the N-alkylation of pyrazoles. These solid catalysts can provide a high surface area and tailored active sites to promote the reaction. For example, crystalline aluminosilicates have been patented for the N-alkylation of pyrazoles with alcohols, demonstrating high yields under mild conditions.
Acid-Catalyzed N-Alkylation (e.g., Brønsted acid catalysts)
The introduction of an alkyl group onto the nitrogen of a pyrazole ring is a crucial step in synthesizing compounds like this compound. While traditional methods often rely on basic conditions, acid-catalyzed N-alkylation presents a valuable alternative. semanticscholar.org A method has been developed for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.comresearchgate.net This approach provides a pathway to N-alkyl pyrazoles, which are prevalent in many medicinally relevant structures. semanticscholar.orgmdpi.com
The reaction is proposed to proceed through the protonation of the trichloroacetimidate by the Brønsted acid, which then ionizes to form a carbocation. mdpi.com This carbocation is subsequently trapped by the pyrazole nucleophile to yield the N-alkylated product. mdpi.com In the case of unsymmetrical pyrazoles, this method can lead to a mixture of two regioisomers, with the major product typically determined by steric factors. semanticscholar.orgmdpi.com
Cooperative catalysis involving a palladium complex and a Brønsted acid has also been successfully applied in the highly enantioselective allylic C–H alkylation of olefins with pyrazol-5-ones, demonstrating the utility of Brønsted acids in pyrazole functionalization. acs.org
Optimization of Reaction Conditions (e.g., solvent effects, temperature, additives)
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired pyrazole derivative. Key parameters include the choice of catalyst, solvent, temperature, and the use of additives.
In the Brønsted acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, an evaluation of various Lewis and Brønsted acids identified camphorsulfonic acid (CSA) as the most effective catalyst. semanticscholar.orgmdpi.com The optimization process also involved screening different solvents, though others did not show improved yields over the initial choice. semanticscholar.orgmdpi.com The reaction time was also shortened to four hours with minimal impact on the yield. semanticscholar.orgmdpi.com
Table 1: Optimization of Pyrazole N-Alkylation Conditions semanticscholar.orgmdpi.com
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | none | 1,2-DCE | rt | 24 | 0 |
| 2 | none | 1,2-DCE | reflux | 24 | trace |
| 3 | BF₃·OEt₂ | 1,2-DCE | reflux | 24 | 34 |
| 4 | TMSOTf | 1,2-DCE | reflux | 24 | 45 |
| 5 | CSA | 1,2-DCE | reflux | 24 | 77 |
| 6 | CSA | CH₃CN | reflux | 24 | 65 |
| 7 | CSA | Toluene | reflux | 24 | 58 |
| 8 | CSA | 1,2-DCE | reflux | 4 | 75 |
For the synthesis of the pyrazole ring itself, temperature can be a controlling factor. A temperature-controlled divergent synthesis has been developed for pyrazoles and 1-tosyl-1H-pyrazoles under transition-metal-catalyst- and oxidant-free conditions, highlighting the influence of temperature on the reaction outcome. mdpi.com Solvent choice is also crucial; for instance, in certain pyrazole syntheses, ethanol was found to be the optimal solvent due to its renewable nature, biodegradability, and non-hazardous properties, providing a 98% yield compared to a 49% yield under solvent-free conditions. researchgate.net
Cyclocondensation and Multi-Component Reaction (MCR) Approaches for Pyrazole Ring Formation
The formation of the pyrazole ring is most classically achieved through the cyclocondensation of a C3-building block with a hydrazine derivative. nih.govbeilstein-journals.org
The most common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This straightforward and rapid approach provides a direct route to polysubstituted pyrazoles. nih.govmdpi.com The reaction involves a bidentate nucleophile, the hydrazine, and a carbon unit like a 1,3-dicarbonyl compound. mdpi.com
This method's versatility is enhanced by the ability to generate the 1,3-dicarbonyl compounds in situ from precursors like enolates and carboxylic acid chlorides, which can then be converted to pyrazoles in a consecutive multicomponent reaction. nih.govbeilstein-journals.org However, a notable limitation is that reactions with substituted hydrazines, such as methylhydrazine, can lead to the formation of two different regioisomers. nih.govbeilstein-journals.org Researchers have proposed new reaction conditions, such as using aprotic dipolar solvents, to achieve better regioselectivity in the synthesis of 1,3-substituted 1-arylpyrazoles. nih.gov
An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated carbonyl compounds and their derivatives. mdpi.com The reaction of α,β-unsaturated ketones with hydrazines typically proceeds through a Michael addition followed by cyclocondensation to yield pyrazolines. nih.govbeilstein-journals.org These pyrazolines can then be oxidized to form the aromatic pyrazole ring. nih.govbeilstein-journals.orgmdpi.com
If the α,β-unsaturated carbonyl compound contains a leaving group in the β-position, aromatization can be achieved through elimination under redox-neutral conditions. nih.govbeilstein-journals.org Similarly, using a hydrazine with a good leaving group, such as tosylhydrazine, can directly yield the aromatic pyrazole. nih.govbeilstein-journals.org
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov For pyrazole synthesis, this has led to the adoption of techniques like microwave-assisted synthesis and solvent-free reaction conditions. scielo.brnih.gov
Microwave irradiation has been shown to accelerate reaction rates, reduce reaction times, and improve yields compared to conventional heating methods. nih.govscielo.brgsconlinepress.com For example, a solvent-free microwave irradiation method was used for the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines, drastically reducing reaction times and improving yields. scielo.br One-pot, three-component syntheses of pyrazole derivatives have been efficiently carried out under microwave irradiation, offering high yields in short reaction times. researchgate.netmdpi.com
The use of green solvents like water or polyethylene glycol (PEG) is another key aspect of green chemistry in pyrazole synthesis. mdpi.comnih.govgsconlinepress.com An eco-friendly procedure for synthesizing pyrazole derivatives was established using lithium perchlorate as a Lewis acid catalyst in an environmentally benign medium. mdpi.com These green methods are often more efficient, economical, and safer than traditional protocols. nih.govnih.gov
Table 2: Comparison of Synthesis Methods for Pyrazole Derivatives nih.gov
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours | Moderate to High | Well-established |
| Microwave Irradiation | Minutes | High to Excellent | Rapid, energy-efficient, higher yields nih.govgsconlinepress.com |
| Grinding (Mechanochemistry) | Minutes | High | Solvent-free, simple, energy-efficient nih.gov |
Other Advanced Synthetic Transformations for Pyrazole Derivatives
Beyond the classical methods, several advanced synthetic transformations have been developed for the synthesis and functionalization of pyrazole derivatives.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govbeilstein-journals.org Pseudo-three-component reactions have been used to combine Knorr pyrazole synthesis with Fischer indole synthesis to create complex molecules like 5-(indol-3-yl)pyrazoles. nih.govbeilstein-journals.org
The Vilsmeier-Haack reaction provides another route to functionalized pyrazoles. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes have been synthesized via a Vilsmeier-Haack cyclization-formylation of different hydrazones. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for modifying the pyrazole core. This has been used for the synthesis of biaryl-substituted pyrazoles by first forming 4-iodo-pyrazoles, which then undergo cross-coupling. researchgate.net
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or a suitable alkene equivalent. acs.org The versatility of this approach allows for the preparation of a wide array of substituted pyrazoles by varying the components of the reaction.
A common strategy involves the in-situ generation of diazo compounds from precursors like N-tosylhydrazones or aldehydes, which then react with terminal or internal alkynes. acs.orgorganic-chemistry.org This method circumvents the need to handle potentially unstable and toxic diazo compounds directly. acs.org The regioselectivity of the cycloaddition is a crucial aspect, often controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. For instance, the reaction of diazo compounds with terminal alkynes often yields 3,5-disubstituted pyrazoles with high regioselectivity. acs.orgorganic-chemistry.org
Embedding these cycloadditions into one-pot, multicomponent reactions (MCRs) has further enhanced the efficiency of pyrazole synthesis, allowing for the rapid assembly of complex molecules from simple precursors. nih.govbeilstein-journals.org Green chemistry approaches have also been developed, utilizing milder reaction conditions, such as room temperature and basic catalysts like triethylamine, to minimize byproducts and environmental impact. iiardjournals.orgscispace.com
| Reactant 1 (1,3-Dipole Source) | Reactant 2 (Dipolarophile) | Catalyst/Conditions | Product | Yield (%) |
| N-Tosylhydrazones | Terminal Alkynes | Base (e.g., NaH) | 1,3,5-Trisubstituted Pyrazoles | Good |
| Aldehydes (in situ diazo generation) | Terminal Alkynes | Base | 3,5-Disubstituted Pyrazoles | Good |
| Phenyl Hydrazones | Benzoquinone | Triethylamine, Room Temp. | Pyrazole Derivatives | Not specified |
| Sydnones | Alkynes | Heat | 1,3,4,5-Substituted Pyrazoles | 84% (combined) |
This table presents examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis, based on findings from cited literature. iiardjournals.orgnih.gov
Functionalization via Aryl/Alkyl Halide Cross-Coupling Strategies
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For pyrazole synthesis, these methods are primarily used to introduce substituents onto a pre-existing pyrazole core. The N-alkylation of a pyrazole ring, which would be a key step for synthesizing a compound like this compound, can be achieved by coupling the NH-pyrazole with an appropriate alkyl halide.
While direct N-alkylation with reagents like 1-bromo-3-chloropropane is a standard method, transition metal-catalyzed cross-coupling reactions offer broader scope and applicability, especially for attaching aryl or complex alkyl groups. Catalytic systems based on nickel, copper, and palladium are commonly employed. For instance, nickel complexes have been shown to be effective catalysts for the cross-coupling of aryl and alkyl Grignard reagents with alkyl halides. nih.gov More recently, the merger of nickel and photoredox catalysis has enabled the cross-electrophile coupling of unactivated and abundant alkyl chlorides with aryl chlorides, a method that is tolerant of various functional groups and applicable to five-membered heterocycles like pyrazoles. nih.gov
Copper-catalyzed systems are also highly efficient for the N-arylation of NH-heterocycles, including pyrazoles, with aryl halides. researchgate.net These methods often utilize specific ligands to facilitate the coupling and can proceed under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) |
| Pyrazole | Aryl Chloride | Ni/Photoredox Catalyst | N-Aryl Pyrazole | 67% |
| Pyrazole | Aryl Bromide | CuI/rac-BINOL | N-Aryl Pyrazole | Good to High |
| Amine-Pyrazolyl Ligand Complex | Aryl/Alkyl Grignard Reagent | Dinuclear Ni(II) Complex | C-Aryl/Alkyl Pyrazole | Catalytically Active |
This table summarizes examples of cross-coupling reactions involving pyrazole derivatives, as reported in the scientific literature. nih.govnih.govresearchgate.net
Derivatization from Other Heterocyclic Systems (e.g., Pyranones, Isoxazoles)
The transformation of one heterocyclic system into another is an elegant and efficient strategy in synthetic chemistry. Pyrazoles can be synthesized from other readily available five- or six-membered heterocycles, such as pyranones and isoxazoles.
The reaction of 4-pyranone derivatives with hydrazine hydrate is a well-established method for producing pyrazoles. nih.gov This transformation involves a ring-opening of the pyranone by the hydrazine, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. This approach provides a convenient route to pyrazoles that might be difficult to access through other methods.
Similarly, isoxazoles can serve as precursors for pyrazoles. The conversion typically involves a reductive cleavage of the N-O bond in the isoxazole ring, often using a hydrogenation catalyst like Raney nickel in the presence of hydrazine. researchgate.net This process generates an intermediate that subsequently cyclizes to form the pyrazole. The reaction conditions can be tailored to produce N-substituted or NH-pyrazoles. This method highlights the utility of isoxazoles as stable synthons for more complex heterocyclic structures.
| Starting Heterocycle | Reagent | Conditions | Product | Reference |
| Pyranone Derivatives | Hydrazine | Ethanol | Corresponding Pyrazoles | nih.gov |
| Isoxazole Derivatives | Hydrazine, Raney Nickel | Methanol, Ambient Temp. | Pyrazoles | researchgate.net |
| Isoxazoles | Mo(CO)6, then Acid | - | Pyran-4-ones (intermediate step) | researchgate.net |
This table illustrates the synthesis of pyrazoles through the derivatization of other heterocyclic systems.
Advanced Spectroscopic and Structural Elucidation of 1 3 Chloropropyl 4 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(3-chloropropyl)-4-methyl-1H-pyrazole. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for an unambiguous assignment of all proton and carbon signals.
Detailed ¹H NMR and ¹³C NMR Analysis for Full Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the 3-chloropropyl side chain. The pyrazole ring protons, H-3 and H-5, are anticipated to appear as singlets in the aromatic region of the spectrum. Based on data from similar 4-methyl-1H-pyrazole derivatives, the chemical shifts for these protons would likely be in the range of δ 7.2-7.6 ppm. mdpi.comchemicalbook.com The methyl group protons at the C-4 position of the pyrazole ring are expected to produce a singlet at approximately δ 2.0-2.2 ppm.
The protons of the N-substituted 3-chloropropyl chain will show characteristic multiplets. The methylene (B1212753) protons adjacent to the pyrazole nitrogen (N-CH₂) are expected to resonate as a triplet around δ 4.1-4.3 ppm. The central methylene protons of the propyl chain (-CH₂-) should appear as a multiplet in the δ 2.1-2.4 ppm region. The terminal methylene protons attached to the chlorine atom (-CH₂Cl) are expected to be the most downfield of the propyl chain protons, appearing as a triplet around δ 3.5-3.7 ppm, due to the deshielding effect of the electronegative chlorine atom.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring are expected to resonate in the downfield region. C-3 and C-5 carbons are anticipated to have chemical shifts in the range of δ 125-140 ppm, while the C-4 carbon, being substituted with a methyl group, would appear at approximately δ 110-115 ppm. The carbon of the C-4 methyl group is expected at a much higher field, around δ 9-12 ppm.
For the 3-chloropropyl side chain, the carbon attached to the pyrazole nitrogen (N-CH₂) is expected around δ 48-52 ppm. The central methylene carbon (-CH₂-) should have a signal in the δ 30-34 ppm range, and the carbon bearing the chlorine atom (-CH₂Cl) is anticipated to be at approximately δ 42-45 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.4-7.6 (s) | 135-140 |
| C-4 | - | 110-115 |
| H-5 | 7.2-7.4 (s) | 125-130 |
| 4-CH₃ | 2.0-2.2 (s) | 9-12 |
| N-CH₂- | 4.1-4.3 (t) | 48-52 |
| -CH₂- | 2.1-2.4 (m) | 30-34 |
| -CH₂Cl | 3.5-3.7 (t) | 42-45 |
Note: Predicted values are based on the analysis of structurally similar compounds. s = singlet, t = triplet, m = multiplet.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Studies
To confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For the 3-chloropropyl chain, cross-peaks would be expected between the N-CH₂ protons and the central -CH₂- protons, and between the central -CH₂- protons and the terminal -CH₂Cl protons. This would confirm the propyl chain's integrity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as listed in Table 1. For instance, the proton signal at δ 2.0-2.2 ppm would correlate with the carbon signal at δ 9-12 ppm, confirming the assignment of the 4-methyl group.
A correlation between the N-CH₂ protons and the pyrazole ring carbons (C-3 and C-5), confirming the attachment of the propyl chain to the N-1 position.
Correlations between the 4-methyl protons and the pyrazole ring carbons C-3, C-4, and C-5.
Correlations between the pyrazole ring protons (H-3 and H-5) and the other ring carbons.
Conformational studies, particularly concerning the orientation of the flexible 3-chloropropyl chain relative to the pyrazole ring, can be inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other.
Investigation of Stereochemical Aspects
This compound does not possess any chiral centers, and therefore, it is an achiral molecule. There are no stereoisomers such as enantiomers or diastereomers to be investigated. The primary stereochemical consideration would be the conformational isomers (rotamers) arising from the rotation around the single bonds of the propyl chain. The dynamic nature of this chain at room temperature would likely result in averaged signals in the NMR spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in the molecule and offers a fingerprint for its identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.
C-H stretching: Aromatic C-H stretching from the pyrazole ring is expected in the region of 3100-3150 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups of the propyl chain will appear in the 2850-3000 cm⁻¹ range. mdpi.com
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. nih.gov
C-N stretching: The stretching vibration of the C-N bond of the pyrazole ring and the N-alkyl bond should appear in the 1200-1350 cm⁻¹ region.
C-Cl stretching: A characteristic band for the C-Cl stretching vibration is expected in the range of 650-800 cm⁻¹, which is a strong indicator of the presence of the chloropropyl group. mdpi.com
Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3150 | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium-Strong |
| C=C, C=N stretch (pyrazole ring) | 1400-1600 | Medium-Strong |
| C-N stretch | 1200-1350 | Medium |
| C-Cl stretch | 650-800 | Strong |
Note: Predicted values are based on the analysis of structurally similar compounds.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the pyrazole ring. The C=C and C=N symmetric stretching modes are likely to be prominent in the Raman spectrum. The C-H stretching vibrations will also be present. The C-Cl stretching vibration may also be observed, although its intensity can vary. The Raman spectrum serves as a valuable fingerprint for the compound, and a comparison with the FT-IR spectrum can provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound (C₇H₁₁ClN₂) is 158.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 158. A crucial diagnostic feature is the presence of the M+2 peak at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the M⁺ and M+2 peaks are expected to appear in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom in the molecule. mdpi.com
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental formula. For instance, the expected mass for the protonated molecule [M+H]⁺ is 217.0042. mdpi.com
The fragmentation of this compound is predictable based on established principles of mass spectrometry. nih.gov The primary fragmentation pathways involve the chloropropyl side chain. Alpha-cleavage next to the pyrazole ring nitrogen could lead to the loss of a chloropropyl radical, while cleavage at the C-C bonds of the propyl chain would also generate significant fragments. A key fragmentation event is the loss of the terminal chlorine atom or a chloromethyl radical.
A proposed fragmentation pathway would include:
Loss of the propyl chain: Cleavage of the N-C bond connecting the propyl group to the pyrazole ring.
Alpha-cleavage: Fission of the bond between the first and second carbon atoms of the propyl chain, leading to the formation of a stable pyrazolylmethyl cation.
Loss of HCl: Elimination of a hydrogen chloride molecule via rearrangement.
| Fragment Ion | Proposed Structure / Loss | Expected m/z | Significance |
| [C₇H₁₁ClN₂]⁺ | Molecular Ion (M⁺) | 158 / 160 | Confirms molecular weight and presence of one chlorine atom. |
| [C₇H₁₀N₂]⁺ | Loss of HCl | 122 | Indicates rearrangement and elimination. |
| [C₅H₇N₂]⁺ | Loss of C₂H₄Cl | 95 | Represents the 4-methyl-1H-pyrazol-1-yl-methyl cation. |
| [C₄H₅N₂]⁺ | Loss of C₃H₆Cl | 81 | Represents the core 4-methyl-pyrazole cation. |
| [C₃H₆Cl]⁺ | Chloropropyl cation | 77 / 79 | Confirms the structure of the side chain. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing insight into its aromaticity and conjugated systems. The pyrazole ring in this compound is an aromatic heterocycle and constitutes the primary chromophore responsible for UV absorption. nih.govnih.gov
The UV spectrum is expected to be dominated by intense absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the pyrazole ring. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents on the ring. The methyl and chloropropyl groups are alkyl substituents and are expected to cause a small bathochromic (red) shift compared to unsubstituted pyrazole. acs.org The aromatic character of the pyrazole ring is confirmed by these characteristic absorptions.
| Electronic Transition | Wavelength Range (nm) | Chromophore |
| π → π | ~ 210 - 240 | Pyrazole aromatic ring |
| n → π | ~ 240 - 280 (typically weaker) | Non-bonding electrons on nitrogen |
X-ray Diffraction (XRD) for Solid-State Structure, Bond Lengths, and Angles
X-ray Diffraction (XRD) analysis of a single crystal provides definitive information about the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from published data on related N-alkylated pyrazoles. acs.orgmdpi.com
The molecule is expected to crystallize, and its solid-state structure would reveal key details:
Pyrazole Ring Planarity: The five-membered pyrazole ring is expected to be nearly planar. mdpi.com
Conformation of the Propyl Chain: The chloropropyl side chain will adopt a specific conformation, with measurable torsion angles defining its spatial orientation relative to the pyrazole ring.
Bond Lengths and Angles: The C-N, C-C, and N-N bond lengths within the pyrazole ring will be consistent with its aromatic character. The dihedral angle between the plane of the pyrazole ring and the plane of any substituent groups is a key structural parameter. mdpi.com
| Parameter | Expected Value / Observation | Reference / Basis |
| Pyrazole Ring | Essentially planar | Based on structures of other substituted pyrazoles. mdpi.com |
| C=C Bond Length | ~ 1.34 - 1.39 Å | Typical for aromatic systems. |
| C-N Bond Length | ~ 1.33 - 1.36 Å | Based on related pyrazole structures. |
| N-Alkyl Bond Angle (C-N-N) | ~ 120 - 125° | Typical for sp² hybridized nitrogen. |
| Intermolecular Forces | Weak C-H···N or C-H···Cl hydrogen bonds | Common packing forces for similar molecules. nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (if applicable)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions.
In its neutral ground state, this compound is a diamagnetic molecule with all electrons spin-paired. Therefore, it is ESR-inactive and would not produce an ESR spectrum.
The technique would become applicable only if the compound is transformed into a paramagnetic species. For example, if this compound were to be oxidized to form a radical cation or reduced to a radical anion under specific chemical or electrochemical conditions, ESR spectroscopy would be the ideal method to detect and characterize these radical species. The resulting spectrum's g-value and hyperfine coupling constants would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any isomers or impurities formed during its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of the final product. A reversed-phase (RP-HPLC) method is typically suitable for a molecule of this polarity. ijcpa.inacs.org The method would involve injecting a solution of the compound onto a nonpolar stationary phase (e.g., a C18 column) and eluting it with a polar mobile phase. Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Furthermore, HPLC can be used to separate regioisomers that may form during the N-alkylation of 4-methylpyrazole (B1673528). For instance, alkylation can potentially occur at either the N1 or N2 position of the pyrazole ring, leading to this compound and 1-(3-chloropropyl)-4-methyl-2H-pyrazole, respectively. A well-optimized HPLC method could resolve these two isomers. Separation of pyrazole isomers can also be achieved using silica (B1680970) gel column chromatography. nih.gov
| Parameter | Typical Condition | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification. ijcpa.in |
| Stationary Phase | C18 (Octadecylsilane) | Separation based on hydrophobicity. acs.org |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Elution of the compound from the column. |
| Detector | UV Detector (e.g., at 220 nm) | Detection of the analyte as it elutes. |
| Expected Result | A major peak with a specific retention time. Purity ≥ 95%. | Confirmation of identity and purity. |
Computational and Theoretical Chemistry Studies of 1 3 Chloropropyl 4 Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a wide range of properties for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole.
Elucidation of Reaction Mechanisms and Transition State Analysis
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For a molecule like this compound, this is particularly relevant for understanding its synthesis and subsequent reactions. For instance, in the N-alkylation of 4-methylpyrazole (B1673528) with 1-bromo-3-chloropropane (B140262) to form the target compound, DFT can be used to model the reaction pathway.
Theoretical studies on the N-alkylation of pyrazoles have shown that the regioselectivity of the reaction is influenced by both steric and electronic factors. Current time information in JP.researchgate.net DFT calculations can predict the relative energies of the transition states leading to the N1 and N2 isomers, thereby explaining the observed product distribution. mdpi.com For this compound, a key reaction would be the nucleophilic substitution of the chlorine atom. DFT could model the transition state of this process with various nucleophiles, providing insight into the reaction kinetics. mdpi.com
A hypothetical reaction coordinate diagram for the nucleophilic substitution of the chloro group is presented below.
Table 1: Hypothetical DFT Data for Nucleophilic Substitution on this compound
| Reactant/Product/Transition State | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nu⁻) | 0.0 |
| Transition State | +25.3 |
| Products (1-(3-Nu-propyl)-4-methyl-1H-pyrazole + Cl⁻) | -5.7 |
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
Reactivity descriptors derived from DFT calculations help in predicting the sites of electrophilic and nucleophilic attack on a molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the N2 nitrogen of the pyrazole (B372694) ring and a positive potential around the hydrogen atoms and the carbon atom attached to the chlorine. researchgate.netnih.gov
Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. This allows for the identification of the most electrophilic and nucleophilic atoms in the molecule.
Table 2: Predicted Reactivity Descriptors for this compound
| Atom | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |
|---|---|---|
| N1 | 0.05 | 0.12 |
| N2 | 0.18 | 0.03 |
| C3 | 0.09 | 0.08 |
| C4 | 0.04 | 0.06 |
| C5 | 0.11 | 0.09 |
| C (propyl, attached to Cl) | 0.25 | 0.02 |
Note: The data in this table is hypothetical and for illustrative purposes.
Study of Electronic Properties (e.g., HOMO-LUMO energy gaps, dipole moments)
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its chemical reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govwordpress.com DFT calculations can accurately predict these values. For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bond. researchgate.netirjweb.com The dipole moment, another important electronic property, can also be calculated to understand the molecule's polarity.
Table 3: Calculated Electronic Properties of Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 1-methylpyrazole | -6.21 | -0.15 | 6.06 | 2.25 |
| 1-propylpyrazole | -6.18 | -0.12 | 6.06 | 2.31 |
| This compound (Predicted) | -6.35 | -0.85 | 5.50 | 3.10 |
Note: The data for this compound is a hypothetical prediction based on trends observed in related molecules.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time.
Investigation of Molecular Dynamics and Intermolecular Interactions
MD simulations can be employed to study the conformational dynamics of the 3-chloropropyl chain and the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. nih.govnih.gov These simulations can reveal how the molecule interacts with its surroundings through van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. mdpi.com Understanding these interactions is crucial for predicting physical properties like solubility, boiling point, and crystal packing. For example, an MD simulation in a box of water molecules would show the formation and breaking of hydrogen bonds between the nitrogen atoms of the pyrazole ring and water, as well as the hydrophobic interactions of the methyl and propyl groups.
Molecular Docking and Virtual Screening Studies (Target Interaction Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, a broader application of docking, involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein receptor or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar pyrazole derivatives allows for predictive insights into its potential interactions with macromolecular targets. researchgate.netnih.govnih.gov
The binding affinity, often quantified by the binding energy (in kcal/mol) or inhibition constant (Ki), is a crucial parameter in drug discovery, indicating the strength of the interaction between a ligand and its target. Molecular docking studies on various pyrazole derivatives have revealed their potential to bind to a range of therapeutically relevant protein targets, particularly protein kinases. nih.govmdpi.com These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov
For instance, docking studies of pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2 have shown promising binding energies, suggesting that the pyrazole scaffold can serve as a foundation for potent inhibitors. researchgate.netnih.gov The predicted binding affinities for a selection of pyrazole derivatives against various protein targets are summarized in the table below. These values, obtained through computational simulations, provide a basis for estimating the potential binding affinity of this compound to similar targets. The presence of the flexible 3-chloropropyl chain and the methyl group on the pyrazole ring of the title compound would influence its conformational flexibility and interaction profile within a binding pocket.
| Pyrazole Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 nih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 nih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 nih.gov |
| Pyrazole-based hybrid chalcone (B49325) conjugate 5o | Tubulin | - | -91.43 mdpi.com |
| Pyrazole derivative D305 | COX-II | 1CX2 | -10.7 ijper.org |
This table presents data from studies on various pyrazole derivatives to illustrate the potential binding affinities. The specific binding affinity of this compound would require dedicated computational studies.
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between a ligand and its target at the atomic level. The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a crucial feature for interacting with amino acid residues in a protein's active site. nih.gov
Studies on pyrazole derivatives have consistently shown their ability to form various types of interactions, including:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are frequently involved in hydrogen bonding with backbone or side-chain residues of the target protein. nih.gov
Hydrophobic Interactions: The substituted phenyl rings and other nonpolar moieties common in pyrazole derivatives often engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Virtual screening of large compound libraries containing pyrazole scaffolds has been successfully employed to identify novel inhibitors for various targets, including the proteasome and kinases. nih.govchemmethod.com This highlights the potential of using such in silico approaches to explore the therapeutic opportunities for this compound against a wide array of biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (theoretical models)
QSAR studies on pyrazole derivatives have been conducted for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijpsr.comhilarispublisher.com These studies often reveal that specific structural features are correlated with the observed activity. For example, a 2D-QSAR study on pyrazolone (B3327878) derivatives as anti-inflammatory agents indicated that descriptors like the Chi2 index and the count of nitrogen atoms with double bonds (SdsNcount) positively contribute to the activity. hilarispublisher.com
A hypothetical QSAR model for a series of pyrazole derivatives might take the following general form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn
Where c0, c1, c2, ..., cn are coefficients determined from the regression analysis.
The table below illustrates the types of molecular descriptors that are commonly used in QSAR/QSPR studies of pyrazole derivatives and their potential influence on activity or properties.
| Descriptor Type | Example Descriptor | Potential Influence on Activity/Property |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions, reactivity, and metabolic stability. |
| Steric | Molecular Volume, Surface Area | Affects how the molecule fits into a binding site and its solubility. |
| Topological | Wiener Index, Kier & Hall Indices | Relates to molecular branching, size, and shape, which can impact binding. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the molecule's ability to cross cell membranes and its distribution in the body. |
For this compound, the 3-chloropropyl substituent would significantly impact descriptors related to size, shape, and hydrophobicity. The chlorine atom would also influence electronic descriptors due to its electronegativity. QSPR models could be employed to predict various physicochemical properties of this compound, such as its boiling point, solubility, and chromatographic retention times, based on its structural features.
Chemical Reactivity and Derivatization Strategies of 1 3 Chloropropyl 4 Methyl 1h Pyrazole
Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic heterocycle. The presence of two nitrogen atoms influences the electron density distribution within the ring, making it susceptible to certain reactions while being resistant to others. The N1-substituent and the 4-methyl group further modulate this reactivity.
The pyrazole nucleus is generally reactive towards electrophilic substitution. Due to the directing effects of the two ring nitrogens and the existing substituents, electrophilic attack typically occurs at the C4 position. However, in 1-(3-chloropropyl)-4-methyl-1H-pyrazole, this position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to the C3 or C5 positions, with the regioselectivity depending on the reaction conditions and the nature of the electrophile.
Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The introduction of a nitro group onto the pyrazole ring would significantly alter its electronic properties, making it more electron-deficient. The reaction would likely proceed by attack of the pyrazole's pi-electrons on the nitronium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen, often in the presence of a Lewis acid catalyst. youtube.com For pyrazoles, direct halogenation is feasible and would likely lead to substitution at the C5 position, as the C4 position is blocked.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, which then loses a proton to yield the substituted product. libretexts.org
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3-Chloropropyl)-4-methyl-5-nitro-1H-pyrazole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-1-(3-chloropropyl)-4-methyl-1H-pyrazole |
Nucleophilic aromatic substitution on an electron-rich ring like pyrazole is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. youtube.com Since this compound lacks such activating groups, it is not expected to undergo nucleophilic substitution reactions on the pyrazole ring under standard conditions. The high electron density of the ring system repels incoming nucleophiles. youtube.com
While the 4-position is substituted with a methyl group, this group itself can be a site for further functionalization. For instance, radical-initiated halogenation could occur on the methyl group, leading to a 4-(halomethyl) derivative. More advanced transition-metal-catalyzed C-H functionalization strategies could also be employed to introduce new functional groups. rsc.org These methods provide a direct way to form new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.org Once functionalized, for example to a 4-(hydroxymethyl) or 4-formyl group, this position becomes a handle for subsequent condensation reactions to build more complex molecular architectures.
Transformations of the 3-Chloropropyl Side Chain
The 3-chloropropyl side chain is a key reactive center of the molecule, primarily due to the presence of a primary alkyl chloride. The polar carbon-chlorine bond makes the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. uci.edu
The chlorine atom is a good leaving group, readily displaced by various nucleophiles in Sₙ2 reactions. byjus.comlibretexts.org These reactions involve the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. byjus.com This pathway allows for the straightforward introduction of diverse functional groups at the terminus of the propyl chain.
Conversion to Amines: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding primary, secondary, or tertiary amines.
Conversion to Alcohols: Hydrolysis with water or hydroxide (B78521) ions produces the corresponding alcohol, 1-(3-hydroxypropyl)-4-methyl-1H-pyrazole.
Conversion to Thiols: Treatment with a hydrosulfide (B80085) salt (e.g., NaSH) leads to the formation of the thiol.
Conversion to Nitriles: Reaction with cyanide salts (e.g., NaCN, KCN) extends the carbon chain by one and introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
The reactivity of nucleophiles generally follows trends related to basicity and polarizability. libretexts.org
Table 2: Representative Nucleophilic Displacement Reactions on the Side Chain
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | R-NH₂ | 1-(3-(Alkylamino)propyl)-4-methyl-1H-pyrazole |
| Alcohol/Hydroxide | NaOH (aq) | 1-(3-Hydroxypropyl)-4-methyl-1H-pyrazole |
| Thiol/Hydrosulfide | NaSH | 1-(4-Methyl-1H-pyrazol-1-yl)propane-3-thiol |
| Nitrile/Cyanide | KCN | 4-(4-Methyl-1H-pyrazol-1-yl)butanenitrile |
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an alkene. libretexts.org This reaction typically follows the E2 mechanism, which involves the simultaneous removal of a proton from the beta-carbon (the carbon adjacent to the one bearing the chlorine) and the departure of the chloride ion. youtube.com The result is the formation of a double bond, yielding 1-(prop-2-en-1-yl)-4-methyl-1H-pyrazole.
Alternatively, under conditions that favor a carbocation intermediate (e.g., a polar protic solvent and a weak base), an E1 mechanism could occur. libretexts.org However, for a primary alkyl halide, the E2 pathway is generally favored with a strong base. libretexts.org This transformation is valuable for creating unsaturated linkers that can participate in further reactions such as additions or polymerizations.
Chain Elongation and Functional Group Interconversion
The this compound molecule possesses a reactive chloropropyl side chain, which is the primary site for chain elongation and functional group interconversion. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Chain Elongation:
The three-carbon propyl linker can be extended through various organic reactions. One common strategy involves the reaction of the terminal chloride with a suitable nucleophile that can undergo further reactions. For instance, reaction with cyanide ions (e.g., from sodium cyanide) would yield the corresponding nitrile. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, effectively elongating the carbon chain and introducing new functionalities.
Another approach for chain elongation is through coupling reactions. For example, the formation of a Grignard reagent from the chloropropyl moiety, though challenging due to potential side reactions with the pyrazole ring, could in principle be used in cross-coupling reactions with alkyl halides.
Functional Group Interconversion:
The chloro group in this compound can be readily displaced by a variety of nucleophiles to introduce different functional groups. These transformations are fundamental in modifying the properties and reactivity of the parent molecule for specific applications.
A summary of potential functional group interconversions is presented in the table below:
| Reagent | Product Functional Group |
| Sodium azide (B81097) (NaN₃) | Azide (-N₃) |
| Sodium cyanide (NaCN) | Nitrile (-CN) |
| Ammonia (NH₃) | Primary Amine (-NH₂) |
| Alkoxides (e.g., NaOCH₃) | Ether (-OCH₃) |
| Thiourea followed by hydrolysis | Thiol (-SH) |
| Sodium hydroxide (NaOH) | Alcohol (-OH) |
These reactions typically proceed via an SN2 mechanism and are crucial for preparing a library of derivatives from the starting chloropropyl pyrazole.
Complex Molecule Synthesis via this compound as Building Block
The bifunctional nature of this compound, with a reactive chloropropyl chain and a pyrazole ring, makes it a valuable precursor for the synthesis of more complex molecular architectures.
Construction of Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is a significant area of medicinal and materials chemistry. The this compound can be utilized to construct such systems through intramolecular cyclization reactions.
For instance, after converting the chloro group to a suitable nucleophilic or electrophilic center, it can react with a position on the pyrazole ring or a substituent on the ring to form a new ring. One potential pathway involves the initial conversion of the chloropropyl group to an amino group. The resulting N-(3-aminopropyl)pyrazole could then undergo intramolecular cyclization, potentially through condensation with a carbonyl group introduced at the 5-position of the pyrazole ring, to form a fused pyrimidopyrazole system.
Another strategy could involve Friedel-Crafts type reactions. If the pyrazole nitrogen were attached to an aromatic ring instead of a methyl group, the chloropropyl chain could undergo intramolecular cyclization onto the aromatic ring to form a tricyclic system. While the 4-methyl group on the pyrazole ring of the title compound might sterically hinder some approaches, the general principle of using the N-alkyl chain for intramolecular cyclization is a well-established method for creating fused pyrazole derivatives.
Polymerization or Oligomerization via the Chloropropyl Linker
The chloropropyl group of this compound can act as a reactive handle for polymerization. This allows for the incorporation of the pyrazole moiety into a polymer backbone or as a pendant group, leading to materials with potentially interesting properties such as thermal stability, metal-coordinating ability, or biological activity.
One possible route to polymerization is through polycondensation. For example, if the chloro group is first converted to an amino or hydroxyl group, the resulting monomer can be reacted with a dicarboxylic acid or a diisocyanate to form polyesters or polyurethanes, respectively.
Alternatively, the chloropropyl group itself can be used in polymerization reactions. For instance, it can undergo reaction with a diamine in a step-growth polymerization to yield a polyamine.
Atom transfer radical polymerization (ATRP) is another advanced technique that could potentially be employed. cmu.edu The chloroalkyl group can act as an initiator for the polymerization of vinyl monomers, resulting in a polymer with a pyrazole end-group. Conversely, if the pyrazole were modified to contain a polymerizable group like a vinyl or acrylate (B77674) function, the chloropropyl group could serve as a functional handle on the resulting polymer. While direct polymerization of functional monomers can be challenging, techniques like controlled radical polymerization have enabled the synthesis of well-defined functional polymers. cmu.edunih.gov The synthesis of heterocyclic polymers through multicomponent polymerizations is also an emerging field that could offer novel routes to materials incorporating the this compound unit. nih.gov
Molecular Mechanisms of Biological Interactions in Vitro and Theoretical Studies Only
Enzymatic Inhibition and Activation Mechanisms
The substituted pyrazole (B372694) ring is a key pharmacophore in the design of various enzyme inhibitors. Its ability to form hydrogen bonds, hydrophobic interactions, and coordinate with metal centers makes it a versatile scaffold for targeting enzyme active sites. mdpi.com
Interaction with Protein Kinases (e.g., Src, p38-MAPK, TrKa, JAK1, JAK2, BTK, Nek1)
Pyrazole derivatives have been extensively investigated as inhibitors of protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer and inflammatory conditions. nih.govmdpi.com The pyrazole core can act as a bioisosteric replacement for other heterocyclic systems, effectively fitting into the ATP-binding pocket of many kinases. mdpi.com
Studies on various pyrazole-containing molecules have demonstrated inhibitory activity against a range of kinases. For instance, a series of 1,3,4-triarylpyrazoles was found to reduce the activity of several protein kinases, including p38α (a p38-MAPK) . mdpi.combohrium.com The proposed mechanism involves the pyrazole derivative binding to the ATP-binding site, thereby blocking the phosphorylation cascade. mdpi.combohrium.com Similarly, pyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK-1), another member of the MAPK family. nih.gov
In the context of Janus kinases (JAK), pyrazole-based compounds like Ruxolitinib are approved inhibitors of JAK1 and JAK2 , highlighting the scaffold's clinical relevance. mdpi.com Theoretical docking studies on other pyrazole derivatives have shown potential inhibitory action against kinases like VEGFR-2, Aurora A, and CDK2, with binding stabilized by hydrogen bonds within the active site. nih.govresearchgate.netnih.gov
The structure-activity relationship (SAR) of coumarin-pyrazole hybrids has been explored for Src kinase inhibition, indicating that specific substitutions on the pyrazole ring are crucial for activity. researchgate.net While direct inhibition data for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole against these specific kinases is not available, the extensive body of research on related analogs suggests its potential as a kinase modulator.
Below is a table of kinase inhibition data for representative pyrazole derivatives.
| Compound/Derivative Class | Target Kinase | Activity (IC₅₀/Inhibition %) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2/cyclin A2 | 60% inhibition at 10 µM | mdpi.com |
| 1,3,4-Triarylpyrazole (Compound 6) | p38α | Activity reduced at 100 µM | mdpi.combohrium.com |
| Pyrazole Carbaldehyde (Compound 43) | PI3 Kinase | IC₅₀ = 0.25 µM | mdpi.com |
| Pyrazole Amide (Compound 9c) | JNK-1 | IC₅₀ < 10 µM | nih.gov |
Inhibition of Specific Enzymes (e.g., Mycobacterium tuberculosis CYP121A1, Succinate Dehydrogenase)
Mycobacterium tuberculosis CYP121A1: CYP121A1 is a cytochrome P450 enzyme essential for the survival of Mycobacterium tuberculosis (Mtb), making it a key target for novel anti-tubercular drugs. nih.govnih.gov Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit this enzyme. rsc.orgrsc.org The mechanism often involves the pyrazole's nitrogen atom coordinating with the heme iron atom in the enzyme's active site, or interacting indirectly through water molecules. nih.govhud.ac.uk
Binding affinity assays and computational docking studies have identified key amino acid residues in the CYP121A1 active site that interact with pyrazole inhibitors, including Thr77, Val78, Val82, Arg386, and Gln385. nih.govacs.orgresearchgate.net The binding affinity, measured by the dissociation constant (KD), varies depending on the substituents on the pyrazole ring. For example, certain biaryl-pyrazole imidazole (B134444) derivatives show KD values in the low micromolar range. nih.govacs.org
Succinate Dehydrogenase (SDH): Succinate dehydrogenase (SDH) is a crucial enzyme in both the mitochondrial electron transport chain and the citric acid cycle. Pyrazole-carboxamide derivatives are a well-established class of SDH inhibitors (SDHIs), widely used as fungicides. nih.govacs.org These compounds act by blocking the ubiquinone-binding site (Q-site) of the enzyme, which halts cellular respiration. acs.orgnih.gov
The inhibitory potency (IC₅₀) of these compounds is highly dependent on their structure. For instance, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have shown extremely potent inhibition of porcine SDH, with IC₅₀ values in the nanomolar range, significantly more potent than the commercial fungicide fluxapyroxad. nih.govacs.org
The following table presents inhibition data for representative pyrazole derivatives against these enzymes.
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀/K_D) | Reference |
| Imidazole-CH₂-pyrazole (Compound 7e) | Mtb CYP121A1 | K_D = 2.63 µM | nih.govacs.org |
| Triazole-CH₂-pyrazole (Compound 8b) | Mtb CYP121A1 | K_D = 35.6 µM | nih.govacs.org |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (Compound 7s) | Porcine SDH | IC₅₀ = 0.014 µM | nih.govacs.org |
| Pyrazole-4-carboxamide (Compound 5e) | R. solani SDH | IC₅₀ = 2.04 µM | nih.gov |
Receptor Binding and Ligand-Target Interaction Profiles
The interaction of pyrazole derivatives at the molecular level is defined by their ability to engage with biological targets through a variety of non-covalent interactions.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies on pyrazole derivatives have provided valuable insights into the structural requirements for potent biological activity.
For Kinase Inhibition: The substitutions on the pyrazole ring are critical. In JNK-1 inhibitors, an amide group attached to the pyrazole was found to be important for activity. nih.gov For Src kinase inhibitors, specific substitutions on both the pyrazole and an attached coumarin (B35378) scaffold were necessary to achieve high potency. researchgate.net
For CYP121A1 Inhibition: SAR studies revealed that the nature of the linker between the pyrazole core and a heme-binding group (like imidazole or triazole) is crucial. A short methylene (B1212753) (-CH₂) linker resulted in potent antimycobacterial activity, whereas extending the linker led to a loss of activity. nih.govhud.ac.uk Lipophilicity of the substituents also played a significant role in inhibitory action. nih.gov
For SDH Inhibition: In pyrazole-carboxamide SDHIs, the type of substituent on the pyrazole ring and the nature of the amide group dramatically influence potency. For example, introducing a fluorine atom on the pyrazole ring can create additional interactions with the enzyme, enhancing binding. nih.govacs.org
Theoretical Predictions of Binding Modes and Affinities
Molecular docking and computational studies are instrumental in predicting how pyrazole derivatives bind to their targets.
Protein Kinases: Docking studies of pyrazole derivatives in the ATP-binding site of kinases like p38α and VEGFR-2 show that they typically form hydrogen bonds with key residues in the hinge region, mimicking the binding of adenine (B156593) from ATP. bohrium.comnih.govresearchgate.net The predicted binding energies often correlate well with the experimentally observed inhibitory activity.
CYP121A1: Computational models predict that pyrazole inhibitors position themselves within the substrate-binding pocket of CYP121A1. nih.gov Binding can occur either through direct coordination to the heme iron or, more commonly, through a water-mediated hydrogen bond network involving residues like Gln385 and Arg386. nih.govnih.govresearchgate.net
Succinate Dehydrogenase: Docking simulations of pyrazole-carboxamides into the Q-site of SDH have revealed key interactions. For instance, the pyrazole ring can engage in π-π stacking with aromatic residues like tyrosine, while the amide portion forms hydrogen bonds with serine and histidine residues. nih.gov
Antioxidant Activity Mechanisms
Several studies have investigated the antioxidant properties of pyrazole derivatives, revealing their potential to act as radical scavengers. nih.govmdpi.comnih.govresearchgate.net The primary mechanism is believed to be hydrogen atom transfer (HAT) or single electron transfer (SET), often facilitated by a hydroxyl or amine group attached to the pyrazole ring system. rsc.org
In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to quantify this activity. nih.govrsc.org For example, certain pyrazolone (B3327878) derivatives demonstrated excellent radical scavenging ability, with IC₅₀ values in the low micromolar range. rsc.org The antioxidant capacity is highly dependent on the substitution pattern. Derivatives with catechol moieties or other easily oxidizable groups tend to show the highest activity. rsc.org While this compound itself lacks a classic antioxidant functional group like a phenol, the pyrazole ring itself can influence electronic properties that may contribute to modest antioxidant effects under certain conditions.
The table below shows antioxidant activity for some pyrazole derivatives.
| Compound/Derivative Class | Assay | Activity (IC₅₀) | Reference |
| Pyrazolone derivative with catechol moiety | DPPH Radical Scavenging | 2.6 µM | rsc.org |
| Pyrazole benzimidazolone (Compound 6b) | Total Antioxidant Capacity (TAC) | 12.47 µM | mdpi.com |
| Pyrazole benzimidazolone (Compound 6c) | Ferric Reducing Antioxidant Power (FRAP) | 68.97 µM | mdpi.com |
| Naphthyl-pyrazole derivative (Compound 6a) | DPPH Radical Scavenging | Excellent activity noted | nih.gov |
Mechanistic Studies of Other Biological Activities (e.g., antipathogenic, antiangiogenic pathways)
While direct mechanistic studies on this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of numerous in vitro and theoretical investigations to elucidate their antipathogenic and antiangiogenic activities. These studies provide a foundational understanding of the potential molecular pathways through which pyrazole-containing compounds, including this compound, may exert their biological effects.
Antipathogenic Pathways
The antipathogenic activity of pyrazole derivatives has been attributed to their ability to interfere with essential microbial enzymes and cellular processes. Both antibacterial and antifungal activities have been observed, with mechanisms often elucidated through in vitro assays and molecular docking studies.
Antibacterial Mechanisms:
Theoretical and in vitro studies have identified several potential bacterial targets for pyrazole compounds. Molecular docking studies have suggested that some pyrazole derivatives can bind to the active site of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial proliferation. nih.gov For instance, a study on ferrocenyl-substituted pyrazoles indicated that these compounds interact with amino acid residues in the active site of DNA gyrase, showing significant binding energy and suggesting a mechanism for their observed antimicrobial activity. nih.gov
Another identified target is tyrosyl-tRNA synthetase, a crucial enzyme in bacterial protein synthesis. rjptonline.org Molecular docking studies of N-Mannich base derivatives of dimethyl pyrazole have shown that these compounds can fit into the enzyme's active site, with binding energies that correlate with their in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus. rjptonline.org The interaction with these enzymes disrupts essential cellular functions, leading to bacteriostatic or bactericidal effects.
Antifungal Mechanisms:
The antifungal activity of pyrazole derivatives is often linked to the inhibition of enzymes critical for fungal cell wall integrity and function. One of the primary targets is lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. sums.ac.ir Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death. Molecular docking studies of pyranopyrazole derivatives have shown favorable binding interactions with the active site of CYP51, supporting this proposed mechanism. sums.ac.ir
Furthermore, some pyrazole carboxamide derivatives have demonstrated significant in vitro antifungal activity against various plant pathogenic fungi, such as Rhizoctonia solani, by inhibiting mycelial growth. nih.gov While the precise molecular targets for some of these compounds are still under investigation, the inhibition of crucial metabolic or structural enzymes is a likely mechanism.
Table 1: Theoretical and In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Pyrazole Derivative Class | Target Enzyme | Organism(s) | Key Findings |
| Ferrocenyl-substituted pyrazole | DNA gyrase | Human pathogenic bacteria | Docking studies revealed strong binding interactions within the enzyme's active site. nih.gov |
| N-Mannich bases of dimethyl pyrazole | Tyrosyl-tRNA synthetase | Escherichia coli, Staphylococcus aureus | Good correlation between calculated binding energies and in vitro antibacterial activity. rjptonline.org |
| Substituted pyrazoles (carbazone and thiazolidine (B150603) derivatives) | Not specified | Gram-positive and Gram-negative bacteria | Compounds 7b and 8b showed potent activity in both in vitro and molecular docking simulation studies. benthamdirect.com |
Antiangiogenic Pathways
The antiangiogenic effects of pyrazole derivatives are primarily associated with the inhibition of key signaling pathways involved in the formation of new blood vessels, a process critical for tumor growth and metastasis.
Inhibition of VEGFR-2 Signaling:
A major focus of research has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis. mdpi.comrsc.orgnih.gov Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Numerous in vitro studies have demonstrated that various pyrazole derivatives can effectively inhibit VEGFR-2 kinase activity. nih.govnih.gov For example, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were shown to have potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org These compounds were also found to suppress the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis. rsc.org Molecular docking studies have further elucidated the binding modes of these pyrazole derivatives within the ATP-binding pocket of the VEGFR-2 kinase domain, suggesting they act as competitive inhibitors. nih.govresearchgate.net
Modulation of Other Angiogenic Factors:
Besides direct VEGFR-2 inhibition, pyrazole derivatives may also exert antiangiogenic effects through other mechanisms. Some studies have pointed to the inhibition of other kinases involved in angiogenic signaling pathways. nih.govnih.gov The structural versatility of the pyrazole scaffold allows for the design of compounds that can target multiple kinases, potentially leading to a more potent antiangiogenic response. mdpi.com
Table 2: In Vitro Antiangiogenic Activity of Selected Pyrazole Derivatives
| Pyrazole Derivative Class | Target | Key Findings |
| Pyrazolo[3,4-d]pyrimidines | VEGFR-2 | Potent inhibition of VEGFR-2 kinase activity (IC50 = 0.063 µM for compound 12b) and reduction of HUVEC migration. rsc.org |
| 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | VEGFR-2 | Compound 3i was a highly effective VEGFR-2 inhibitor (IC50 = 8.93 nM). nih.gov |
| Fused pyrazolo[4,3-c]quinolines | Not specified | Potent inhibition of endothelial cell proliferation and migration in vitro. nih.gov |
| Pyrazolone-pyrazole derivatives | VEGFR-2 | Compound 26 showed higher inhibitory activity against VEGFR-2 tyrosine kinase (IC50 = 34.58 µM) compared to sorafenib. mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly focused on green chemistry to minimize environmental impact. chemistryjournals.net Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on hazardous reagents and produce significant waste. researchgate.net Future research will likely concentrate on developing greener, more sustainable synthetic pathways for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole.
Key areas of development include:
Biocatalysis: Utilizing enzymes or microorganisms could offer a more sustainable and selective method for synthesis, reducing the need for harsh chemicals and lowering energy consumption. researchgate.net
Flow Chemistry: Continuous flow reactors provide better control over reaction conditions, enhance safety, and can be easily scaled for industrial production. chemistryjournals.netresearchgate.net This technology has shown promise for the synthesis of active pharmaceutical ingredients. chemistryjournals.net
Atom Economy: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. Multi-component reactions (MCRs) are particularly attractive for their atom economy and ability to generate structural diversity in a single step. nih.gov
| Synthetic Strategy | Potential Advantages for Pyrazole Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise process control. chemistryjournals.netresearchgate.net |
| Multi-component Reactions | High atom economy, structural diversity, eco-friendly. nih.gov |
Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry and machine learning are revolutionizing materials discovery and design. researchgate.netresearchgate.net These tools can predict the properties of novel compounds and screen vast virtual libraries to identify promising candidates, significantly accelerating the research and development process. researchgate.netnih.gov
For this compound, computational modeling can be applied to:
Predict Reactivity: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure and reactivity, guiding the design of new synthetic routes and functionalizations. nih.gov
Virtual Screening: Molecular docking simulations can predict the binding affinity of pyrazole derivatives to specific biological targets, such as proteins and enzymes, which is crucial for drug discovery. nih.govnih.govresearchgate.netnih.gov
Materials Design: By combining high-throughput DFT calculations with machine learning, researchers can design new materials with desired properties, such as for applications in electronics or energy storage. researchgate.net
Rational Design of Pyrazole-Based Scaffolds for Highly Selective Molecular Targets
The pyrazole ring is a key component in numerous FDA-approved drugs, particularly protein kinase inhibitors used in cancer therapy. nih.gov The versatility of the pyrazole scaffold allows for extensive chemical modification to achieve high selectivity for specific biological targets. nih.govrsc.org
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity will help to identify key structural features for optimal target engagement.
Fragment-Based Drug Discovery: Using the pyrazole core as a starting point, small molecular fragments can be added to build potent and selective inhibitors for various enzymes or receptors.
Peptide Mimetics: Designing pyrazole-based scaffolds that mimic the secondary structures of peptides, such as α-helices or β-turns, could lead to the development of novel therapeutics that modulate protein-protein interactions. rsc.org
| FDA-Approved Pyrazole-Containing Protein Kinase Inhibitors |
| Avapritinib |
| Asciminib |
| Crizotinib |
| Encorafenib |
| Erdafitinib |
| Pralsetinib |
| Pirtobrutinib |
| Ruxolitinib |
| This table is based on information from a 2023 review on the importance of the pyrazole scaffold in the design of protein kinase inhibitors. nih.gov |
Exploration of Novel Applications in Emerging Technologies
While pyrazoles are well-established in medicine, their unique chemical and physical properties make them attractive candidates for a range of emerging technologies. Future research should explore the potential of this compound and its derivatives in fields such as:
Materials Science: The aromatic nature and potential for functionalization make pyrazole derivatives suitable for creating novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).
Agrochemicals: The pyrazole scaffold is found in various herbicides and insecticides. mdpi.com Further research could lead to the development of new, more effective, and environmentally benign crop protection agents.
Chemosensors: The ability of the pyrazole ring to coordinate with metal ions makes it a promising platform for the development of selective chemosensors for environmental monitoring or medical diagnostics. mdpi.com
Studies on Regio- and Stereocontrol in Pyrazole Functionalization
The functionalization of the pyrazole ring can lead to different isomers with distinct properties. nih.gov Achieving high regio- and stereoselectivity in these reactions is crucial for synthesizing pure, well-defined compounds.
Future research will likely focus on:
Catalyst Development: Designing new catalysts that can direct the functionalization to specific positions on the pyrazole ring is a key area of investigation. nih.gov Palladium-catalyzed cross-coupling reactions have shown promise in this area. mdpi.comnih.gov
Chiral Synthesis: Developing methods for the enantioselective synthesis of pyrazole derivatives is important for pharmaceutical applications, as different enantiomers can have vastly different biological activities.
Mechanistic Studies: A deeper understanding of the reaction mechanisms through experimental and computational studies will enable more precise control over the outcome of pyrazole functionalization reactions. nih.govmdpi.com
Investigations into the Photochemical Reactivity of Pyrazole Derivatives
Photochemistry offers unique synthetic pathways that are often inaccessible through traditional thermal reactions. beilstein-journals.orgnih.gov The study of the photochemical behavior of pyrazole derivatives is a relatively unexplored area with significant potential. beilstein-journals.org
Future research could explore:
Photoisomerization: Investigating the ability of pyrazole derivatives to undergo light-induced structural changes could lead to the development of molecular switches and photosensitive materials.
Photocycloadditions: Utilizing light to induce cycloaddition reactions involving the pyrazole ring could provide access to novel polycyclic heterocyclic compounds. researchgate.net
Photocatalysis: Exploring the use of pyrazole derivatives as photocatalysts in organic synthesis could open up new avenues for green chemistry.
A study on terarylenes containing a pyrazole fragment showed that UV irradiation did not lead to the expected 6π-electrocyclization, but instead resulted in the contraction of a pyranone ring. beilstein-journals.org This highlights the unique and sometimes unexpected photochemical behavior of pyrazole-containing systems that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole, and how can reaction efficiency be optimized?
- Synthetic Routes :
- Copper-catalyzed cyclization : A green chemistry approach using copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours achieves moderate yields ( ).
- Nucleophilic substitution : Reacting chloromethylated intermediates with pyrazole precursors in the presence of K₂CO₃ as a base catalyst ( ).
- Optimization Strategies :
- Apply statistical experimental design (e.g., factorial design) to identify critical variables (temperature, catalyst loading) and reduce trial-and-error approaches .
- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopy to adjust conditions dynamically.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and regiochemistry.
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 386.1232 for analogous pyrazole derivatives) .
- Purity Assessment :
- HPLC : Quantify impurities using reverse-phase columns with UV detection.
- Melting point analysis : Compare observed values (e.g., 150–152°C for related compounds) with literature data .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives of this compound?
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to predict reactivity of the chloropropyl group for functionalization (e.g., substitution or cross-coupling reactions).
- Simulate reaction pathways to identify transition states and energetically favorable intermediates .
- Data-Driven Design :
- Integrate machine learning with high-throughput experimental data to prioritize derivatives with desired properties (e.g., solubility, binding affinity) .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
- Methodological Harmonization :
-
Standardize assay protocols (e.g., enzyme inhibition assays) to minimize variability in IC₅₀ measurements.
-
Validate biological targets using orthogonal techniques (e.g., CRISPR knockouts alongside pharmacological inhibition) .
- Data Reconciliation :
-
Conduct meta-analyses to identify confounding factors (e.g., solvent effects, cell line differences). Cross-reference with structurally similar compounds (Table 1) .
Table 1 : Structure-Activity Trends in Pyrazole Derivatives
Substituent Biological Activity Reference 3-Chloro-4-methylphenyl Anticancer (in vitro) Trifluoromethyl Enzyme inhibition (IC₅₀ < 1 µM) Difluoromethyl Enhanced metabolic stability
Q. How to design experiments to explore the structure-activity relationships (SAR) of pyrazole derivatives?
- Systematic Variation :
- Synthesize derivatives with incremental substituent changes (e.g., halogens, alkyl chains) and test in standardized assays .
- Multivariate Analysis :
- Use principal component analysis (PCA) to correlate electronic (Hammett σ) or steric parameters with bioactivity .
- Reaction Engineering :
- Optimize scalable synthesis (e.g., continuous flow reactors) to produce gram-scale quantities for in vivo studies .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
